molecular formula C17H30ClNO2 B2916794 1-(4-(Tert-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride CAS No. 479674-40-3

1-(4-(Tert-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride

Cat. No. B2916794
CAS RN: 479674-40-3
M. Wt: 315.88
InChI Key: IKQDFEYBBRDDFY-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride, commonly known as TBOPP, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic benefits. This compound belongs to the class of beta-adrenergic agonists and has been studied extensively for its ability to stimulate the beta-2 receptors in the body. In

Scientific Research Applications

New Oxidovanadium(V) Complexes

This study explores the synthesis and characterization of new oxidovanadium(V) complexes, involving derivatives similar to the queried compound. These complexes are analyzed for their structural features, including supramolecular assemblies supported by hydrogen bonding, and their potential applications in catalysis and materials science. DFT studies provide insights into their electronic properties, suggesting applications in electronic devices or as catalysts in organic synthesis (Back et al., 2012).

Catalytic Alkylation

Research on iron(III) amine-bis(phenolate) complexes, which are structurally related to the target compound, demonstrates their effectiveness as catalysts for C-C cross-coupling reactions. These findings highlight the compound's potential role in facilitating efficient synthesis of complex organic molecules, with implications for pharmaceuticals, agrochemicals, and materials science (Qian et al., 2011).

Hydroperoxide Rearrangement

A novel study on hydroperoxide rearrangement outlines the significant role of tert-butylhydroperoxide, closely related to the queried compound, in organic synthesis. This research provides insights into the mechanisms of hydroperoxide rearrangement, suggesting its utility in the synthesis of key intermediates for various industrial processes, including the production of phenol and acetone (Hamann & Liebscher, 2000).

Aryl C-H Bond Hydroxylation

A palladium-catalyzed method for the hydroxylation of the aryl C-H bond using tert-butyl hydroperoxide as the oxidant showcases a direct application in the synthesis of phenols. This technique underscores the compound's role in facilitating environmentally friendly and efficient synthesis pathways for complex organic molecules, including pharmaceuticals and agrochemicals (Dong et al., 2015).

Antimicrobial Agents

The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents demonstrate the broader applicability of compounds structurally related to the target compound in developing new antimicrobials. This research could lead to the discovery of novel treatments for bacterial infections, addressing the growing concern of antibiotic resistance (Doraswamy & Ramana, 2013).

properties

IUPAC Name

1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.ClH/c1-16(2,3)13-7-9-15(10-8-13)20-12-14(19)11-18-17(4,5)6;/h7-10,14,18-19H,11-12H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQDFEYBBRDDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride

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